(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol
Description
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Structure
2D Structure
Properties
IUPAC Name |
[3-(3-chlorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFMILDJVAAINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362617 | |
| Record name | [3-(3-chlorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-37-0 | |
| Record name | [3-(3-chlorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3'-Chloro-[1,1'-biphenyl]-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Chloro 1,1 Biphenyl 3 Yl Methanol and Analogous Biphenyl Methanol Derivatives
Cross-Coupling Approaches for Biphenyl (B1667301) Core Formation
The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis, with several powerful palladium-catalyzed and other transition-metal-mediated reactions available to forge the crucial carbon-carbon bond between two aryl rings. researchgate.net
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the synthesis of biaryl compounds, including the 3'-chloro-[1,1'-biphenyl] core. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. researchgate.net For the synthesis of the (3'-Chloro-[1,1'-biphenyl]-3-yl)methanol precursor, this could involve the reaction of (3-chlorophenyl)boronic acid with a 3-substituted benzene (B151609) derivative (e.g., 3-bromobenzyl alcohol or a protected version thereof).
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. A variety of palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, and phosphine (B1218219) ligands can be employed to optimize the reaction conditions. uliege.be
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Bromoanilines | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | Variable |
| ortho-Bromoanilines | Benzyl (B1604629), Alkyl, Aryl boronic esters | Not Specified | Not Specified | Not Specified | Gram scale |
| (Chlorinated) bromobenzenes | (Chlorinated) aryl boronic acids | Standard Suzuki conditions | Not Specified | Not Specified | Good to excellent |
Other Palladium-Catalyzed Cross-Coupling Strategies
While the Suzuki-Miyaura reaction is highly prominent, other palladium-catalyzed cross-coupling reactions offer alternative routes to the biphenyl core. researchgate.net
Stille Coupling: This reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide in the presence of a palladium catalyst. orgsyn.orgwikipedia.orgorganic-chemistry.org For the target molecule, this could involve the reaction of 1-bromo-3-chlorobenzene (B44181) with a stannyl (B1234572) derivative of toluene (B28343) or benzyl alcohol. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. orgsyn.org However, the toxicity of organotin compounds is a significant drawback. wikipedia.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. organic-chemistry.org The synthesis of a precursor to this compound could be achieved by coupling a 3-chlorophenylzinc halide with a 3-halobenzyl alcohol derivative.
Kumada Coupling: This was one of the first transition-metal-catalyzed cross-coupling reactions developed and involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org A potential route would be the reaction of 3-chlorophenylmagnesium bromide with 3-bromobenzyl alcohol. The high reactivity of Grignard reagents can limit the functional group tolerance of this reaction. organic-chemistry.org
Hiyama Coupling: The Hiyama coupling involves the palladium-catalyzed cross-coupling of organosilanes with organic halides. mdpi.comwikipedia.org A fluoride (B91410) source is typically required to activate the organosilane. wikipedia.org This reaction is an attractive alternative due to the low toxicity and stability of organosilicon reagents. mdpi.com
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis
| Reaction | Organometallic Reagent | Organic Halide | Catalyst | Key Features |
|---|---|---|---|---|
| Stille | Organostannane (R-SnR'₃) | Aryl/Vinyl Halide/Triflate | Palladium | Stable reagents, toxic byproducts orgsyn.orgwikipedia.org |
| Negishi | Organozinc (R-ZnX) | Aryl/Vinyl/Alkyl Halide | Palladium or Nickel | High reactivity, moisture sensitive wikipedia.orgorganic-chemistry.org |
| Kumada | Grignard (R-MgX) | Aryl/Vinyl Halide | Palladium or Nickel | Highly reactive, limited functional group tolerance wikipedia.orgorganic-chemistry.org |
| Hiyama | Organosilane (R-SiR'₃) | Aryl/Vinyl/Alkyl Halide | Palladium | Low toxicity, requires activation mdpi.comwikipedia.org |
Ullmann Coupling Methodologies
The Ullmann reaction is a classic method for the synthesis of biaryl compounds, typically involving the copper-mediated coupling of two aryl halides. organic-chemistry.orgwikipedia.org The traditional Ullmann reaction often requires harsh conditions, such as high temperatures, and can result in moderate yields. wikipedia.org However, modern variations using palladium and nickel catalysts have been developed, allowing for milder reaction conditions and a broader substrate scope. wikipedia.org For the synthesis of an unsymmetrical biphenyl like 3'-chloro-[1,1'-biphenyl], a mixed or cross-Ullmann reaction would be necessary, which can sometimes lead to a mixture of products. Despite these challenges, the Ullmann coupling remains a useful tool, particularly for the synthesis of sterically hindered or polychlorinated biphenyls. nih.gov
Wurtz-Fittig Reaction Variants
The Wurtz-Fittig reaction involves the reaction of an aryl halide and an alkyl halide with sodium metal to form a substituted aromatic compound. unacademy.comwikipedia.org While primarily used for the alkylation of aryl halides, it can be adapted for the formation of biphenyls. unacademy.com For the synthesis of an unsymmetrical biphenyl, the reaction works best when the two halide reactants have different reactivities. wikipedia.org However, the Wurtz-Fittig reaction is often plagued by side reactions and has limited applicability in modern organic synthesis for complex molecules due to its harsh conditions and lack of selectivity. wikipedia.orgnih.gov
Functionalization Strategies for Hydroxymethyl Group Introduction
Once the 3'-chloro-[1,1'-biphenyl] core is assembled, the final step is the introduction of the hydroxymethyl group at the 3-position.
Grignard Reaction Pathways (utilizing formaldehyde (B43269) or paraformaldehyde)
A common and effective method for the introduction of a hydroxymethyl group onto an aromatic ring is through the use of a Grignard reagent. youtube.com This involves the formation of an aryl Grignard reagent from the corresponding aryl halide, followed by its reaction with formaldehyde or its solid polymer, paraformaldehyde.
For the synthesis of this compound, this would entail the following steps:
Formation of the Grignard Reagent: 3-Bromo-3'-chloro-[1,1'-biphenyl] would be reacted with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, (3'-Chloro-[1,1'-biphenyl]-3-yl)magnesium bromide.
Reaction with Formaldehyde: The freshly prepared Grignard reagent would then be treated with a source of formaldehyde. This can be achieved by bubbling gaseous formaldehyde (obtained by the depolymerization of paraformaldehyde) through the Grignard solution or by adding the Grignard reagent to a slurry of dry paraformaldehyde. researchgate.net
Hydrolysis: The resulting magnesium alkoxide intermediate is then hydrolyzed with an aqueous acid workup (e.g., dilute HCl or NH₄Cl) to yield the final product, this compound.
This pathway is a reliable method for the synthesis of primary benzylic alcohols from aryl halides.
Reduction of Biphenyl Carbaldehyde Precursors (e.g., using Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
A primary and straightforward route to synthesizing biphenyl methanols involves the reduction of their corresponding biphenyl carbaldehyde or ketone precursors. This transformation is typically achieved with high efficacy using common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
The aldehyde group of a biphenyl carbaldehyde can be readily reduced to the corresponding primary alcohol. For instance, analogues like 3-Chloro-[1,1'-biphenyl]-4-carbaldehyde are converted to 3-Chloro-[1,1'-biphenyl]-4-methanol through this process. Similarly, the synthesis of 2-methyl-3-biphenylmethanol (B137470) is accomplished by the reduction of 3-phenyl-2-methylbenzoic acid precursors, a reaction that can be carried out with agents like borane (B79455) or lithium aluminium hydride. google.com
The general mechanism for these reductions involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the biphenyl aldehyde or ketone. This is followed by a work-up step, usually with water or a dilute acid, to protonate the resulting alkoxide and yield the final biphenyl methanol (B129727) product.
Friedel-Crafts Acylation followed by Reductive Transformation
A two-step approach involving Friedel-Crafts acylation followed by reduction offers a versatile method for preparing biphenyl methanols with specific substitution patterns. smolecule.comnih.gov This strategy allows for the introduction of a carbonyl group onto the biphenyl scaffold, which is then subsequently reduced to the desired hydroxymethyl group.
The initial step is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. In this process, biphenyl reacts with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). smolecule.comnih.gov This reaction typically results in the formation of a p-substituted biphenyl ketone. elsevierpure.com For example, the reaction of biphenyl with acetyl chloride yields 1-([1,1′-biphenyl]-4-yl)ethan-1-one. nih.gov The reaction requires anhydrous conditions to prevent the deactivation of the Lewis acid catalyst. smolecule.com
The second step is the reductive transformation of the synthesized biphenyl ketone to the corresponding alcohol. This is achieved using the same reducing agents discussed previously, such as sodium borohydride or lithium aluminum hydride, which effectively convert the ketone to a secondary alcohol. smolecule.com
This two-step sequence is particularly useful for synthesizing secondary biphenyl methanol derivatives that are not directly accessible through the reduction of commercially available aldehydes.
Reductive Alkylation Techniques
Reductive alkylation provides another synthetic route to modify biphenyl structures, which can be adapted for the synthesis of biphenyl methanol derivatives. This method involves the reaction of a carbonyl compound with an amine or another nucleophile to form an intermediate, which is then reduced in the same reaction vessel. While often associated with C-N bond formation, the principles can be extended to C-C bond formation. nih.gov
A relevant example is the Birch reductive alkylation, which can be applied to biphenyl systems. This method involves the reduction of the aromatic system in the presence of an alkylating agent, leading to the formation of alkylated dihydrobiphenyl derivatives. researchgate.net Although not a direct synthesis of the methanol group, it demonstrates a technique for functionalizing the biphenyl core.
More direct applications involve the reaction of an aldehyde with a nucleophile, followed by reduction. For instance, in the synthesis of trazodone (B27368) analogues, a reductive alkylation step is employed where an aldehyde reacts with a piperazine, and the resulting intermediate is reduced using sodium triacetoxyborohydride (B8407120) or sodium borohydride. mdpi.com This showcases the "one-pot" nature of the reaction, where imine formation and reduction occur concurrently or sequentially. mdpi.com The "borrowing hydrogen" methodology is an advanced form of this technique where an alcohol is temporarily oxidized to an aldehyde, which then reacts with a nucleophile before the intermediate is reduced by the hydrogen "borrowed" in the initial oxidation step. nih.gov
| Method | Reagents/Conditions | Intermediate | Product Type | Reference(s) |
| Reduction | NaBH₄ in Methanol or LiAlH₄ in Ether | Biphenyl Carbaldehyde/Ketone | Primary/Secondary Biphenyl Methanol | smolecule.com, google.com |
| Friedel-Crafts Acylation & Reduction | 1. Acyl Halide, AlCl₃ 2. NaBH₄ or LiAlH₄ | Biphenyl Ketone | Secondary Biphenyl Methanol | smolecule.com, nih.gov |
| Reductive Alkylation | Carbonyl, Nucleophile, Reducing Agent (e.g., NaBH(OAc)₃) | Imine/Enamine or other adduct | Functionalized Biphenyl Derivative | mdpi.com, nih.gov |
Emerging and Sustainable Synthetic Approaches
Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods. These emerging approaches prioritize the use of catalysts, alternative energy sources, and the reduction of solvent waste.
Catalytic Methods (e.g., Alumina-catalyzed, Palladium-based systems)
Catalytic systems are at the forefront of modern organic synthesis, offering high efficiency and selectivity while minimizing waste.
Alumina-catalyzed Systems: Alumina (B75360) (Al₂O₃) has emerged as a simple, low-cost, and environmentally friendly catalyst and adsorbent for synthesizing diphenylmethanol (B121723) derivatives. eurekalert.orgkobe-u.ac.jp In one method, generic organic solvents are reacted with chloroform (B151607) using aluminum chloride as a catalyst. The resulting product, when treated with alumina containing water, yields diphenylmethanol derivatives with high purity. eurekalert.orgkobe-u.ac.jp Alumina can function as both a catalyst and an adsorbent, reacting with water or alcohol within its structure to produce the final product. kobe-u.ac.jp It is widely used for reactions like methanol dehydration and is considered a cost-effective alternative to other solid acid catalysts. researchgate.net
Palladium-based Systems: Palladium catalysis is a cornerstone of modern cross-coupling chemistry, essential for constructing the biphenyl backbone itself. The Suzuki-Miyaura cross-coupling reaction, which couples an aryl halide with a boronic acid derivative using a palladium catalyst, is a prominent method for synthesizing substituted biphenyls. figshare.com These biphenyls can then be further functionalized or reduced to form biphenyl methanols. google.com For instance, a method for preparing 2-methyl-3-biphenylmethanol involves a Suzuki coupling reaction followed by a reduction step. google.com Palladium-based systems can be heterogeneous, using a supported catalyst like palladium on carbon, or homogeneous. google.comfigshare.com These catalytic methods are highly efficient and allow for the creation of complex biphenyl libraries. nih.govresearchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has gained significant traction as a green chemistry technique that can dramatically reduce reaction times, increase yields, and enhance product purity. researchgate.net The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions compared to conventional heating methods. ucl.ac.be
This technology has been successfully applied to various reactions relevant to biphenyl methanol synthesis. For example, microwave irradiation has been used to accelerate palladium-catalyzed Suzuki reactions for the rapid synthesis of biphenyl compounds. figshare.com It has also been employed in reductive alkylation steps, achieving high yields in a matter of minutes. mdpi.com The synthesis of various heterocyclic compounds, which can be analogues of the biphenyl system, has also been shown to be highly efficient under microwave conditions. ucl.ac.benih.govmdpi.com
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of sustainable chemistry, as it reduces environmental pollution and simplifies product purification. Solvent-free, or solid-state, reactions are often facilitated by techniques such as mechanochemistry (ball milling) or by running reactions on a solid support.
Solvent-free conditions have been successfully applied to the synthesis of biphenyl derivatives. A rapid and efficient Suzuki reaction for biphenyl synthesis has been developed that operates under solvent-free, microwave-assisted conditions using a silica-based palladium catalyst. figshare.com Mechanochemical synthesis using a ball mill is another effective solvent-free method for preparing biphenyl compounds, offering excellent yields in short reaction times. mdpi.com These approaches not only reduce environmental impact but can also lead to different reactivity and selectivity compared to solution-phase reactions.
| Approach | Key Features | Example Application | Reference(s) |
| Alumina-Catalyzed | Low-cost, recyclable, environmentally friendly | Synthesis of diphenylmethanol derivatives | eurekalert.org, kobe-u.ac.jp |
| Palladium-Based | High efficiency, high selectivity, versatile | Suzuki-Miyaura coupling to form biphenyl backbone | figshare.com, google.com |
| Microwave-Assisted | Rapid reaction times, increased yields, cleaner reactions | Accelerated Suzuki reactions and reductive alkylations | figshare.com, mdpi.com, ucl.ac.be |
| Solvent-Free | Reduced waste, simplified purification, novel reactivity | Mechanochemical (ball milling) and microwave-assisted Suzuki reactions | figshare.com, mdpi.com |
Chemical Transformations and Reactivity Profiling of 3 Chloro 1,1 Biphenyl 3 Yl Methanol and Its Derivatives
Reactions at the Hydroxyl Moiety
The primary alcohol group is a key site for functionalization, enabling the synthesis of a wide array of derivatives through esterification and oxidation processes.
Esterification Reactions
The hydroxyl group of (3'-Chloro-[1,1'-biphenyl]-3-yl)methanol can be readily converted into an ester. This transformation is typically achieved through two primary methods: reaction with a carboxylic acid under acidic conditions (Fischer-Speier esterification) or reaction with a more reactive carboxylic acid derivative, such as an acyl chloride.
Fischer-Speier esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). ontosight.aichemistrylearner.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of one reactant or remove the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com
A more vigorous and irreversible method involves the use of acyl chlorides. libretexts.orgchemguide.co.uk The alcohol reacts with an acyl chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct. researchgate.netchemguide.co.uk This reaction is typically rapid and proceeds at room temperature. chemguide.co.uk
| Reactant | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Acetic Acid | H₂SO₄ (cat.), heat | Acetate (B1210297) Ester | chemistrylearner.commasterorganicchemistry.com |
| Benzoic Acid | TsOH (cat.), Toluene (B28343), Dean-Stark | Benzoate Ester | organic-chemistry.org |
| Acetyl Chloride | Pyridine, CH₂Cl₂, 0°C to RT | Acetate Ester | libretexts.orgchemguide.co.uk |
| Benzoyl Chloride | Triethylamine, THF, RT | Benzoate Ester | researchgate.net |
Oxidation Processes
As a primary benzylic alcohol, the hydroxymethyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org
Mild oxidizing agents are used to selectively oxidize the alcohol to the corresponding aldehyde, (3'-Chloro-[1,1'-biphenyl]-3-yl)carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) are effective for this transformation, preventing over-oxidation to the carboxylic acid. organic-chemistry.org Systems using catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like trichloroisocyanuric acid also provide high selectivity for the aldehyde. organic-chemistry.org
Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 3'-Chloro-[1,1'-biphenyl]-3-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, or Jones reagent (CrO₃ in aqueous sulfuric acid). wikipedia.org A two-step, one-pot procedure involving an initial TEMPO-catalyzed oxidation followed by the addition of sodium chlorite (B76162) (NaClO₂) is also a highly efficient method for converting primary alcohols to carboxylic acids under mild conditions. nih.govrsc.org
| Desired Product | Reagent/Conditions | Reference |
|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | organic-chemistry.org |
| Aldehyde | Dess-Martin Periodinane (DMP), CH₂Cl₂ | organic-chemistry.org |
| Carboxylic Acid | Potassium Permanganate (KMnO₄), aq. NaOH, heat | wikipedia.org |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | wikipedia.org |
| Carboxylic Acid | TEMPO (cat.), NaOCl, then NaClO₂ | nih.gov |
Reactivity of the Biphenyl (B1667301) Core
The biphenyl core is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing functional groups.
Electrophilic Aromatic Substitution Reactions
The directing effects of the substituents on the two aromatic rings determine the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. wikipedia.org
Ring A (bearing the -CH₂OH group): The hydroxymethyl group is a weak activating group and an ortho, para-director.
Ring B (bearing the -Cl group): The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org
Inter-ring effects: The phenyl substituent on each ring is itself an activating, ortho, para-directing group. pearson.com This means Ring A is activated by the 3'-chlorophenyl group, and Ring B is activated by the 3-(hydroxymethyl)phenyl group.
Halogenation and Chloromethylation Reactions
Halogenation is a specific type of electrophilic aromatic substitution where a halogen atom is introduced onto the aromatic ring. Bromination (using Br₂ and a Lewis acid like FeBr₃) or chlorination (using Cl₂ and AlCl₃) would be expected to follow the directing effects described above, favoring substitution on the more activated ring at the positions ortho and para to the hydroxymethyl group. wikipedia.org
Chloromethylation introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring, typically using formaldehyde (B43269) (or a precursor like trioxane), hydrochloric acid, and a Lewis acid catalyst. pearson.com This reaction also follows the principles of electrophilic aromatic substitution, with the electrophile attacking the most electron-rich positions on the biphenyl core.
Derivatization for Complex Molecule Synthesis
The distinct functional groups of this compound make it a versatile building block for the synthesis of more complex molecules. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by various nucleophiles in SN2 reactions to introduce new functionalities. nih.govacs.org
Furthermore, the chloro-substituent on the biphenyl core is a key handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which couples aryl halides with boronic acids in the presence of a palladium catalyst, is a powerful method for forming new carbon-carbon bonds. nih.govresearchgate.net This allows the 3'-chloro position to be functionalized with a wide variety of aryl, heteroaryl, or alkyl groups, enabling the construction of complex, poly-aromatic systems. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For (3'-Chloro-[1,1'-biphenyl]-3-yl)methanol, the ¹H NMR spectrum would be anticipated to display a series of signals corresponding to the aromatic protons on the two phenyl rings, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The aromatic region (typically δ 7.0-8.0 ppm) would show a complex pattern of multiplets due to the coupling between adjacent protons on each ring. The specific chemical shifts and splitting patterns would be influenced by the positions of the chloro and hydroxymethyl substituents. The methylene protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | ~ 7.2 - 7.8 | Multiplet (m) |
| -CH₂- | ~ 4.7 | Singlet (s) or Doublet (d) |
Note: This is a generalized prediction. Actual experimental values may vary.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would be expected to show distinct signals for each unique carbon atom. This would include signals for the twelve aromatic carbons and one for the methylene carbon. The carbon attached to the chlorine atom would exhibit a chemical shift influenced by the electronegativity of the halogen. Similarly, the carbon of the methylene group (-CH₂OH) would appear in the aliphatic region (typically δ 60-70 ppm). The aromatic carbons would resonate in the downfield region (δ 120-150 ppm), with the carbons directly bonded to the other ring or the substituents showing distinct shifts.
Table 2: Predicted ¹³C NMR Resonances for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Cl | ~ 134 |
| Aromatic C-C (ipso) | ~ 140 - 143 |
| Aromatic C-H | ~ 125 - 130 |
Note: This is a generalized prediction. Actual experimental values may vary.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, thereby providing information about the molecular weight and elemental composition.
LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique would be used to confirm the molecular weight of this compound and to study its fragmentation patterns. In a typical analysis, the compound would be separated on an LC column and then ionized, often using electrospray ionization (ESI). The resulting molecular ion [M+H]⁺ or [M-H]⁻ would be selected and fragmented to produce a characteristic MS/MS spectrum, which is useful for structural confirmation and quantitative analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₁₃H₁₁ClO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Type | Adduct | Calculated m/z |
|---|---|---|
| Molecular Formula | C₁₃H₁₁ClO | 218.0498 |
| Protonated Molecule | [M+H]⁺ | 219.0571 |
Note: Data is based on theoretical calculations.
Infrared (IR) Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy - FTIR)
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-Cl bonds, as well as absorptions indicative of the aromatic rings.
A broad absorption band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be observed in the 2850-2960 cm⁻¹ region. The C-O stretching vibration would likely be found in the 1000-1260 cm⁻¹ range. Aromatic C=C stretching vibrations would result in several peaks between 1400 and 1600 cm⁻¹. The C-Cl stretching vibration would typically appear in the fingerprint region, below 800 cm⁻¹.
Table 4: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Methylene (-CH₂-) | C-H Stretch | 2850-2960 |
| Aromatic C=C | C=C Stretch | 1400-1600 |
| Alcohol C-O | C-O Stretch | 1000-1260 |
Note: This is a generalized prediction. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorptions arising from π → π* transitions within the biphenyl (B1667301) ring system. The positions and intensities of these absorption bands are sensitive to the solvent environment and the nature of substituents on the aromatic rings.
The spectrum of a biphenyl derivative is influenced by the degree of conjugation between the two phenyl rings. The presence of the chloromethyl group and the chloro substituent can cause shifts in the maximum absorption wavelengths (λmax) compared to the parent biphenyl molecule. Solvatochromism, the shifting of absorption bands with a change in solvent polarity, is often observed. In polar solvents like methanol, interactions can stabilize the excited state, potentially leading to a bathochromic (red) shift compared to nonpolar solvents. researchgate.net
While specific experimental UV-Vis data for this compound is not extensively detailed in publicly available literature, the analysis of related compounds shows characteristic absorption maxima in the UV region. For instance, biphenyl itself exhibits a strong absorption band around 250 nm. The determination of the molar extinction coefficient (ε) at λmax provides quantitative information on the probability of the electronic transition. iivs.org
Table 1: Representative UV-Vis Absorption Data for Aromatic Compounds in Methanol
| Compound Type | Solvent | Typical λmax (nm) | Transition Type |
|---|---|---|---|
| Biphenyl System | Methanol | ~250 - 320 | π → π |
| Substituted Aromatics | Methanol | ~250 - 400 | π → π |
Note: The data in this table is illustrative of the typical absorption ranges for biphenyl systems and is not specific to this compound.
X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density to yield information on bond lengths, bond angles, and torsional angles. For this compound, an XRD analysis would confirm the connectivity of the atoms and reveal the dihedral angle between the two phenyl rings, which is a key structural feature of biphenyl compounds.
Although a specific crystal structure for this compound has not been reported in the surveyed literature, data from other crystalline biphenyl derivatives illustrate the detailed information that can be obtained. ias.ac.inresearchgate.net The analysis provides fundamental data including the crystal system, space group, and unit cell dimensions. This information is critical for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or halogen bonding involving the chlorine atom, which dictate the crystal packing.
Table 2: Example of Single-Crystal X-ray Diffraction Data for a Biphenyl Derivative
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₁₇H₁₂N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(1) |
| b (Å) | 8.456(2) |
| c (Å) | 17.543(3) |
| β (°) | 98.12(2) |
| Volume (ų) | 1487.2(4) |
| Z (Formula units/cell) | 4 |
Note: The data presented is for 4’-[(2,4-dioxo-1,3-thiazolidin-3-yl)-methyl]-biphenyl-2-carbonitrile, a related biphenyl derivative, and serves to illustrate the type of data obtained from an XRD analysis. ias.ac.in
Thermal Analysis Techniques
Thermal analysis is used to study the physical and chemical properties of a substance as a function of temperature. For this compound, these techniques are essential for determining its thermal stability, melting point, and decomposition profile.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides critical information about the thermal stability of a compound. The output, a TGA thermogram, plots mass percentage against temperature. For a pure, anhydrous compound like this compound, the TGA curve is expected to show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the limit of the compound's thermal stability. Analysis of the parent compound, biphenyl, shows it undergoes decomposition beginning around 150-160°C. usc.edu
Table 3: Representative TGA Data for Biphenyl
| Parameter | Value |
|---|---|
| Heating Rate | 5 °C/min |
| Atmosphere | Air |
| Maximum Thermal Decomposition Temperature (Tmax) | 160.97 °C |
Note: This data is for the parent compound biphenyl and is provided for illustrative purposes. usc.edu
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. Peaks on the DTA curve indicate thermal events such as melting (endothermic) or decomposition (exothermic). When run simultaneously with TGA, it helps to distinguish between mass loss events and other thermal transitions like phase changes. usc.edu
The first derivative of the TGA curve is the Differential Thermogravimetric (DTG) curve. The peaks on the DTG curve correspond to the points of maximum rate of mass loss, providing a clearer indication of the temperatures at which decomposition is most rapid. For this compound, a sharp DTG peak would pinpoint the primary decomposition temperature.
Chromatographic Purification and Purity Assessment
Chromatographic techniques are indispensable for the purification of synthesized compounds and the assessment of their purity.
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress, identifying compounds, and determining the purity of a sample. ualberta.ca In the context of this compound, a small amount of the compound is spotted onto a TLC plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent).
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to the polar hydroxyl group and the largely nonpolar biphenyl backbone, a solvent system of intermediate polarity is typically required. Common eluents for such compounds include mixtures of a nonpolar solvent like hexanes or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol. biotage.comnih.gov
The purity is assessed by visualizing the plate under UV light, where a pure compound should appear as a single spot. The position of the spot is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org The Rf value is dependent on the specific TLC conditions (stationary phase, mobile phase, temperature) and helps in selecting conditions for larger-scale purification by column chromatography.
Table 4: Illustrative TLC Data for a Biphenyl Derivative
| Mobile Phase (v/v) | Rf Value |
|---|---|
| Hexane : Ethyl Acetate (4:1) | 0.35 |
| Hexane : Ethyl Acetate (2:1) | 0.58 |
| Dichloromethane : Methanol (95:5) | 0.50 |
Note: These Rf values are hypothetical and serve to illustrate how TLC data is reported for a compound with polarity similar to this compound.
Column Chromatography
Column chromatography is a fundamental purification technique extensively used in organic synthesis to isolate desired compounds from complex mixtures. The separation is based on the differential adsorption of components onto a stationary phase as a mobile phase percolates through it. For the purification of substituted biphenyl methanol derivatives like this compound, silica gel is a commonly employed stationary phase due to its polarity and versatility.
The selection of an appropriate mobile phase, or eluent, is critical for achieving effective separation. A solvent system with optimal polarity is required to ensure that the target compound has a suitable retention factor (Rf) on a Thin-Layer Chromatography (TLC) plate, which is often used for preliminary method development. A gradient elution, where the polarity of the mobile phase is gradually increased, is frequently utilized to separate compounds with a wide range of polarities.
In a typical purification of a biphenyl methanol derivative, a crude reaction mixture is loaded onto a silica gel column. The elution process begins with a non-polar solvent, and the polarity is progressively increased by adding a more polar solvent. This allows for the sequential elution of compounds based on their polarity, with less polar compounds eluting first.
Illustrative Purification Protocol for a Biphenyl Methanol Derivative:
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of n-Hexane and Ethyl Acetate |
| Elution Gradient | The elution would typically start with 100% n-Hexane and the proportion of Ethyl Acetate would be gradually increased (e.g., from 0% to 50%) to elute compounds of increasing polarity. |
| Fraction Collection | Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. |
| Post-Purification | Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound. |
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller stationary phase particles, leading to higher resolution and faster separation times.
For the analysis of aromatic compounds such as this compound, reversed-phase HPLC is the most common mode. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.
The separation mechanism in reversed-phase HPLC is primarily based on the hydrophobic interactions between the analyte and the stationary phase. The elution order is generally the reverse of normal-phase chromatography, with more polar compounds eluting first. The choice of organic modifier and the composition of the mobile phase are crucial parameters that can be adjusted to optimize the separation. For biphenyl compounds, the aromatic nature of the analytes can also lead to π-π interactions with certain stationary phases, which can be exploited to enhance selectivity.
Typical HPLC Analytical Conditions for Biphenyl Derivatives:
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A mixture of Acetonitrile and Water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. |
| Elution Mode | Isocratic (constant mobile phase composition) or Gradient (varying mobile phase composition) elution can be used depending on the complexity of the sample. |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
| Detection | UV detection is commonly used for aromatic compounds, with the wavelength set at a value where the analyte exhibits strong absorbance (e.g., 254 nm). |
| Injection Volume | Typically 5-20 µL. |
This table outlines common starting conditions for the HPLC analysis of biphenyl compounds. The specific parameters would need to be optimized for the analysis of this compound to achieve the desired resolution and sensitivity.
Computational and Theoretical Investigations of 3 Chloro 1,1 Biphenyl 3 Yl Methanol
Molecular Structure and Geometry Optimization (e.g., Density Functional Theory - DFT)
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Density Functional Theory (DFT) is a powerful and widely used method for this purpose. researchgate.net Calculations, often using a basis set like B3LYP/6-311++G(d,p), would systematically adjust the bond lengths, bond angles, and dihedral angles of (3'-Chloro-[1,1'-biphenyl]-3-yl)methanol to find the structure with the lowest possible energy (the ground state). bhu.ac.innih.gov
The expected output from this analysis would be a data table of optimized geometrical parameters.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This table is a template demonstrating the type of data generated from a DFT calculation and does not represent actual calculated values for the molecule.)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C1-C1' (inter-ring) | ~1.49 Å |
| Bond Length | C3'-Cl | ~1.75 Å |
| Bond Length | C3-CH2OH | ~1.51 Å |
| Bond Angle | C2-C1-C1' | ~120.5° |
| Dihedral Angle | C2-C1-C1'-C2' | ~40-45° |
Electronic Structure Analysis
Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic nature of the molecule.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Analysis of the spatial distribution of these orbitals would reveal which parts of the this compound molecule are most involved in electron-donating and electron-accepting interactions. For instance, the HOMO might be localized on one of the phenyl rings, while the LUMO might be distributed across the chlorinated ring.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 2: Illustrative FMO and Global Reactivity Descriptors (Note: This table is a template demonstrating the type of data generated and does not represent actual calculated values.)
| Parameter | Formula | Illustrative Value |
|---|---|---|
| EHOMO | - | -6.5 eV |
| ELUMO | - | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Global Hardness (η) | (I - A) / 2 | 2.65 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. uni-muenchen.de
Typically, red or yellow regions signify negative potential, indicating areas that are rich in electrons and are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen or chlorine. bhu.ac.in Conversely, blue regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack, commonly found around hydrogen atoms, particularly the hydroxyl proton. bhu.ac.in Green areas denote neutral potential. nih.gov The MEP map for this compound would be invaluable for predicting how it interacts with other molecules and identifying sites for intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and intramolecular bonding interactions. acadpubl.eu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. aiu.edu
For this compound, NBO analysis could quantify the stability arising from key interactions. For example, it could reveal hyperconjugative interactions between the lone pairs on the chlorine and oxygen atoms and the antibonding orbitals (π*) of the phenyl rings. The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. wisc.edu This analysis provides a more detailed picture of electron delocalization than other methods.
Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. semanticscholar.org Although the values can be sensitive to the basis set used, this analysis provides a general overview of the electron distribution. The calculation would assign a numerical charge to each atom in this compound. It would be expected that the electronegative chlorine and oxygen atoms would carry a negative charge, while the carbon atoms bonded to them, as well as the hydrogen atoms, would carry partial positive charges. This information complements the MEP map by providing a quantitative, atom-centered view of the charge distribution.
Simulated Spectroscopic Property Prediction (IR, Raman, UV-Vis)
Computational methods can predict the spectroscopic signatures of a molecule, which is immensely helpful for interpreting experimental data.
Infrared (IR) and Raman Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. nanobioletters.com Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or C-O bending. The results are typically presented in a table comparing the calculated frequencies and intensities with experimental values. researchgate.netnih.gov This allows for a detailed assignment of the peaks observed in experimental IR and Raman spectra. nih.gov
UV-Vis Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results predict the absorption maxima (λmax), the strength of the transition (oscillator strength), and the specific molecular orbitals involved (e.g., HOMO → LUMO transition). This analysis helps explain the color and electronic properties of the compound. researchgate.net
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Intermolecular interactions are fundamental in determining the crystal packing and physical properties of a solid-state material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. researchgate.net This method maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface.
The Hirshfeld surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. The analysis involves mapping various properties onto this surface, such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface).
A key derivative of this analysis is the normalized contact distance (d_norm), which is based on dᵢ, dₑ, and the van der Waals radii of the atoms. The d_norm surface is color-coded to highlight different types of intermolecular contacts:
Red spots: Indicate contacts shorter than the sum of van der Waals radii, representing the strongest interactions, such as hydrogen bonds. mdpi.com
White areas: Represent contacts approximately equal to the van der Waals radii.
Blue areas: Show contacts longer than the van der Waals radii. mdpi.com
Further analysis is provided by two-dimensional fingerprint plots, which summarize all the intermolecular interactions in the crystal. These plots provide a percentage contribution for each type of contact. For similar chloro-substituted aromatic compounds, common interactions include H···H, C···H/H···C, and contacts involving the chlorine atom, which can participate in halogen bonding. nih.govmdpi.com For this compound, a hypothetical Hirshfeld analysis would likely reveal significant contributions from H···H and C···H interactions, along with C-H···Cl and potential O-H···Cl or O-H···π hydrogen bonds involving the hydroxyl group and aromatic rings.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.0 |
| C···H / H···C | 28.5 |
| Cl···H / H···Cl | 12.3 |
| O···H / H···O | 9.8 |
| C···C | 2.5 |
| Other | 1.9 |
Molecular Docking and Binding Mode Prediction (for in silico studies with biomolecules)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.govunar.ac.id
For a compound like this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for various enzymes or receptors. The biphenyl (B1667301) scaffold is a common feature in ligands that target proteins involved in cancer and immunotherapy, such as Programmed Death-Ligand 1 (PD-L1). nih.gov
The docking procedure would involve:
Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank.
Preparing the structure of this compound, optimizing its geometry, and assigning charges.
Using docking software (e.g., AutoDock, GOLD) to systematically explore possible binding poses of the ligand within the protein's active site. nih.govnih.gov
Analyzing the results to identify the most stable binding modes based on scoring functions. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues, are then examined. nih.gov
In silico docking of this compound against a hypothetical protein kinase target might reveal that the hydroxyl group acts as a hydrogen bond donor or acceptor, while the chlorinated biphenyl rings could form hydrophobic and pi-pi interactions with nonpolar residues in the binding pocket. nih.gov Such studies provide valuable hypotheses for guiding further experimental validation. researchgate.netresearchgate.net
| Parameter | Value/Description |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | -OH group with Serine-157; -OH group with Lysine-220 |
| Hydrophobic Interactions | Biphenyl rings with Leucine-78, Isoleucine-80, Tyrosine-224 |
| Pi-Pi Stacking | Chlorophenyl ring with Tryptophan-76 |
Theoretical Studies of Reaction Mechanisms
Theoretical studies, primarily using quantum mechanical methods like Density Functional Theory (DFT), are essential for elucidating the detailed mechanisms of chemical reactions. rsc.org These investigations can map the entire reaction pathway, identify transition states and intermediates, and calculate activation energies and reaction rates. nih.gov
For this compound, theoretical studies could explore various reactions, such as its synthesis, oxidation, or degradation pathways. For instance, the formation of chlorobiphenyls and their derivatives can involve complex radical reactions under specific conditions, such as high temperatures. rsc.orgnih.gov
A theoretical study on the oxidation of the methanol (B129727) group (-CH₂OH) on the biphenyl core would involve:
Modeling the reactant, proposed intermediates, and the final product (an aldehyde or carboxylic acid).
Calculating the potential energy surface to find the lowest energy path from reactant to product.
Identifying the structure and energy of the transition state(s), which corresponds to the energy barrier of the reaction.
Analyzing electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, to assess the molecule's chemical reactivity and stability. nih.gov
Such studies provide fundamental insights that are often difficult to obtain through experiments alone. They can predict the regioselectivity of reactions, explain the role of catalysts, and offer a basis for optimizing reaction conditions. While specific theoretical studies on the reaction mechanisms of this compound are not detailed in the available literature, the established methodologies are widely applied to similar aromatic and chlorinated compounds to understand their chemical transformations. rsc.org
Applications in Chemical Research and Chemical Biology
Utilization as a Synthetic Intermediate and Building Block in Organic Chemistry
The (3'-Chloro-[1,1'-biphenyl]-3-yl)methanol structure is a valuable building block in organic synthesis due to its functionalized biphenyl (B1667301) framework. The hydroxyl and chloro groups serve as points for diversification, enabling the construction of more complex molecular architectures.
Precursor for Diversified Biphenyl-Containing Scaffolds
The biphenyl moiety is a privileged scaffold found in a wide array of pharmaceuticals, agrochemicals, and functional materials. Compounds like this compound serve as key intermediates for accessing these complex structures. The synthesis of polychlorinated biphenyl (PCB) derivatives, for instance, often employs coupling reactions like the Suzuki coupling, where functionalized haloarenes and boronic acids are joined. nih.govnih.govuky.eduresearchgate.net
The reactive sites on this compound allow for several transformations:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing entry into a host of other functional groups and coupling reactions.
Conversion to Halide: The hydroxyl group can be converted into a better leaving group, such as a bromide or chloride, facilitating nucleophilic substitution or cross-coupling reactions at that position.
Further Cross-Coupling: The existing chloro-substituent can potentially participate in cross-coupling reactions, although this is generally more challenging than with bromo or iodo substituents. nih.gov
These transformations enable the use of this building block in the synthesis of multi-target ligands for neurodegenerative diseases and other biologically active compounds where the biphenyl structure is crucial for activity. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Starting Functional Group | Reagent/Condition | Product Functional Group | Potential Application |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | PCC, DMP, or Swern Oxidation | Aldehyde (-CHO) | Synthesis of imines, alkenes (Wittig reaction) |
| Primary Alcohol (-CH₂OH) | Jones Reagent, KMnO₄ | Carboxylic Acid (-COOH) | Amide coupling, esterification |
| Primary Alcohol (-CH₂OH) | SOCl₂, PBr₃ | Alkyl Halide (-CH₂X) | Nucleophilic substitution, Grignard reagent formation |
| Chloro Group (-Cl) | Pd Catalyst, Boronic Acid | Aryl/Alkyl Group | Diversification of the biphenyl scaffold (Suzuki coupling) |
Role in Materials Science Research (e.g., precursors for Organic Light-Emitting Diodes - OLEDs, Liquid Crystals)
The rigid, planar nature of the biphenyl scaffold is a desirable feature for materials used in electronics and photonics. Biphenyl derivatives are integral components of liquid crystals and are increasingly explored as materials for Organic Light-Emitting Diodes (OLEDs).
Chemical Biology Research
In chemical biology, small molecules are used as tools to probe and understand complex biological systems. The chlorinated biphenyl structure is of significant interest due to its presence in both environmental toxicants and designed therapeutic agents.
Development of Molecular Probes for Target Interaction Studies (e.g., enzyme inhibitors, receptor ligands – in vitro/in silico investigations)
The development of potent and selective enzyme inhibitors is a cornerstone of drug design. nih.gov The biphenyl scaffold is featured in numerous inhibitors targeting a range of enzymes and receptors. For example, biphenyl pyrazole derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and tau aggregation, relevant to Alzheimer's disease. nih.gov
This compound can serve as a foundational structure for developing molecular probes. Through further synthesis, the methanol (B129727) group can be linked to reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling of a biological target. The chlorinated biphenyl portion can be systematically modified to optimize binding affinity and selectivity for a target protein.
In silico methods such as molecular docking are frequently used to predict how such compounds might interact with a target's binding site. jbcpm.comnih.govnih.govmdpi.com These computational studies can guide the synthesis of derivatives with improved properties. For instance, docking studies on chlorinated biphenyls with nuclear receptors have shown that binding affinity is influenced by the degree and position of chlorination. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Modulating Biological Activity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology. They involve synthesizing a series of related compounds and evaluating how structural changes affect their biological activity. For halogenated biphenyls, SAR studies are extensive, particularly in the context of their environmental and health impacts. acs.orgnih.govnih.gov
Key findings from SAR studies on chlorinated biphenyls include:
Number of Chlorine Atoms: Generally, an increase in the number of chlorine atoms correlates with increased lipophilicity and can lead to stronger binding with certain receptors. nih.gov
Position of Chlorine Atoms: The substitution pattern is critical. Ortho-substituted PCBs have restricted rotation around the biphenyl bond (atropisomerism), forcing the rings out of plane. pharmaguideline.com This conformation significantly impacts their ability to bind to planar receptors like the aryl hydrocarbon receptor (AHR). nih.govnih.gov Meta and para substitutions are also key determinants of activity. nih.gov
Hydroxylation and Metabolism: The presence of hydroxyl groups (as metabolites of PCBs) can drastically alter biological activity, sometimes increasing toxicity compared to the parent compound. acs.orgnih.gov
A compound like this compound provides a scaffold to systematically explore these relationships. The chloro group's position is fixed, while other positions on the biphenyl rings can be modified to probe interactions with a specific biological target.
Table 2: Structure-Activity Relationship Principles for Chlorinated Biphenyls
| Structural Feature | Influence on Biological Activity | Example Finding | Reference |
|---|---|---|---|
| Ortho-Chlorine Substitution | Induces non-planar conformation (atropisomerism) | Prevents binding to planar receptors like AHR, reducing dioxin-like toxicity. | nih.govnih.gov |
| Meta/Para-Chlorine Substitution | Critical for high-affinity binding to AHR | 3,4,3',4'-Tetrachlorobiphenyl is a potent AHR agonist. | nih.gov |
| Increased Chlorination | Increases lipophilicity and persistence | Correlates with higher binding energy scores in some in silico models. | nih.gov |
| Hydroxylation | Alters binding affinity and cellular effects | Hydroxylated metabolites of PCB52 were found to be more cytotoxic to C6 cells than the parent compound. | nih.gov |
Mechanistic Investigations of Molecular Interactions
Understanding how a small molecule interacts with its biological target at a molecular level is crucial for rational drug design and for elucidating mechanisms of toxicity. The biphenyl scaffold provides a framework for specific types of non-covalent interactions.
Hydrophobic Interactions: The two phenyl rings offer a large, nonpolar surface area that can engage in favorable hydrophobic interactions within a protein's binding pocket. mdpi.com
π-π Interactions: The aromatic rings can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions are important for the orientation and affinity of ligands in many receptors. researchgate.net
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site. This is an increasingly recognized interaction in drug design.
Computational studies, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) analyses, are used to model and quantify these interactions. mdpi.comresearchgate.netresearchgate.netmedcraveonline.com For example, QSAR studies on polychlorinated biphenyls reveal correlations between their molecular descriptors (like lipophilicity and electronic properties) and their toxicological endpoints, providing insight into their mechanism of action. mdpi.com A molecule like this compound could be used in such studies to understand how the combination of a biphenyl core, a specific chlorine substitution, and a polar methanol group collectively contribute to binding and biological effect.
Role in Pharmaceutical Research and Drug Discovery (Excluding Clinical Development)
This compound and its structural isomers serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. chemimpex.com The biphenyl scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The addition of a chloro-substituent and a methanol group provides specific vectors for modification, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of derivative compounds to enhance their interaction with target proteins. nih.gov
Design and Synthesis of Novel Drug Scaffolds
The molecular architecture of this compound makes it an ideal starting point for creating novel drug scaffolds. The biphenyl core provides a defined three-dimensional arrangement that can be systematically modified. The methanol group at the 3-position can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, and amines, opening pathways to a diverse range of derivatives.
Simultaneously, the chlorine atom at the 3'-position significantly influences the molecule's properties. Halogen atoms, particularly chlorine, are known to modulate a compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding and other non-covalent interactions. nih.gov This dual functionality allows for the construction of compound libraries with varied substituents on both phenyl rings, which can be screened to identify new pharmacophores and therapeutic agents for a range of diseases, including neurological disorders, cancer, and infectious diseases. chemimpex.com For instance, related chloro-biphenyl structures are integral to the synthesis of antagonists for receptors implicated in depression. mdpi.com
Application in Scaffold Hopping and Analog Design Strategies
Scaffold hopping is a key strategy in medicinal chemistry used to identify novel core structures that retain the biological activity of a known parent compound, often to improve properties or circumvent existing patents. nih.govnih.gov The chloro-biphenyl core of this compound can be used as a target scaffold in such explorations. Researchers might replace an existing heterocyclic or carbocyclic core in a known active molecule with the chloro-biphenyl moiety to explore new chemical space while preserving the essential spatial orientation of key pharmacophoric features. cam.ac.uk
This approach is facilitated by computational methods that can predict whether the new scaffold will maintain the necessary interactions with the biological target. nih.gov The design of analogs based on this scaffold involves making subtle modifications, such as altering the position of the chlorine atom or introducing other small functional groups, to systematically probe the structure-activity relationship (SAR) and enhance desired properties like potency or selectivity. miguelprudencio.com This iterative process of design and synthesis is fundamental to moving from a preliminary "hit" compound to a viable drug candidate. nih.gov
Contribution to Lead Compound Optimization Efforts
Lead optimization is the iterative process of refining a promising compound (a "lead") to enhance its efficacy, selectivity, and pharmacokinetic properties. danaher.com The substitution pattern of this compound is particularly relevant to these efforts. The strategic placement of substituents on the biphenyl rings can dramatically influence a compound's biological activity.
A compelling example is found in the development of antagonists for the bacterial adhesin FimH, a target for preventing urinary tract infections. In these studies, researchers explored various substitutions on a biphenyl mannoside scaffold. The introduction of an ortho-chloro substituent on the biphenyl ring resulted in a more than 30-fold increase in potency compared to its unsubstituted counterpart. nih.gov This significant enhancement was attributed to improved hydrophobic interactions with key residues in the target's binding site. nih.gov While the specific isomer differs, this finding underscores the powerful impact that a chlorine atom on the biphenyl core can have during lead optimization.
Table 1: Impact of Biphenyl Substitution on FimH Inhibitor Potency
This table illustrates the significant improvement in inhibitory activity achieved by adding specific substituents to a biphenyl-based compound, a core strategy in lead optimization.
| Compound/Analog | Substitution on Biphenyl Ring | Relative Potency Improvement (Fold Change) |
|---|---|---|
| Matched Pair 1 | None (Unsubstituted) | 1x |
| Ortho-Cl Mannoside 4b | Ortho-Chloro | >30x |
Data derived from lead optimization studies on FimH antagonists. nih.gov
Impurities Profiling and Synthesis in Pharmaceutical Processes
In the synthesis of complex Active Pharmaceutical Ingredients (APIs), intermediates and starting materials like this compound can sometimes carry through the process or be formed as byproducts, resulting in impurities in the final drug substance. Regulatory agencies require strict control and characterization of any impurity present at significant levels.
Therefore, the synthesis and isolation of potential impurities, including precursor fragments like this compound, are critical for pharmaceutical quality control. By having a pure reference standard of the compound, analytical chemists can develop and validate methods to detect and quantify its presence in the final API. This ensures that the drug product meets its safety and quality specifications. For example, structurally similar compounds, such as (3-Chlorophenyl)diphenylmethanol, are known and characterized as impurities in established drugs like Clotrimazole, highlighting the importance of this class of molecules in pharmaceutical process control.
Future Research Directions and Perspectives
Innovation in Green and Sustainable Synthetic Pathways
The future synthesis of (3'-Chloro-[1,1'-biphenyl]-3-yl)methanol and its derivatives will likely prioritize environmentally benign methodologies. Traditional cross-coupling reactions, while effective, often rely on hazardous solvents, excess reagents, and energy-intensive conditions. Future research should focus on greener alternatives.
Key areas for innovation include:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netacs.org For the synthesis of this biphenyl (B1667301) derivative, microwave-assisted Suzuki-Miyaura coupling could offer a rapid and efficient route. researchgate.netnih.gov
Sustainable Catalysts: Research into heterogeneous catalysts, such as palladium nanoparticles supported on silica (B1680970) or cross-linked cyclodextrin, could lead to reusable and more cost-effective synthetic protocols. acs.orgresearchgate.net The use of bio-based and cost-effective catalysts is another emerging area that could be applied to the synthesis of biphenyl compounds. nih.gov
Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for seamless multi-step reactions without the isolation of intermediates. nih.govnih.govnih.gov Developing a flow-based synthesis for this compound could streamline its production and reduce waste.
Green Solvents: Replacing traditional organic solvents with more sustainable options like water, ethanol, or bio-derived solvents such as γ-valerolactone (GVL) is a critical goal. acs.orgresearchgate.netmdpi.com Research into performing cross-coupling reactions in aqueous systems for the synthesis of this compound is a promising direction. researchgate.net
A summary of potential green synthetic approaches is presented in Table 1.
| Green Chemistry Approach | Potential Benefits for Synthesizing this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. researchgate.net |
| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, reduced metal leaching. researchgate.net |
| Flow Chemistry | Improved reaction control and safety, potential for automation and multi-step synthesis. nih.govnih.gov |
| Green Solvents (e.g., water, GVL) | Reduced environmental impact, improved safety profile. acs.orgresearchgate.net |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The unique combination of a chloro-substituted aromatic ring and a benzylic alcohol in this compound opens the door to a wide array of chemical transformations. Future research can focus on leveraging these functional groups to create novel derivatives and explore new reactivity.
Prospective research areas include:
Catalytic Dechlorination: The chlorine substituent can be a site for further functionalization. Catalytic methods, such as those using amine-functionalized titanocenes or iron/palladium bimetallic nanoparticles, could be explored for the selective dechlorination or transformation of the C-Cl bond. rsc.orgresearchgate.netresearchgate.net This would allow for the introduction of other functional groups at the 3'-position.
Oxidation of the Methanol (B129727) Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing key intermediates for the synthesis of more complex molecules, such as amides or esters with potential biological activity.
Derivatization of the Hydroxyl Group: The methanol moiety can be readily converted into ethers, esters, or used in substitution reactions to attach various pharmacophores or functional tags. mdpi.com
Chloromethylation and Related Reactions: While the starting material already contains a chloro group, exploring further functionalization like chloromethylation on the biphenyl core could lead to interesting structural analogues. nih.gov
Advancements in Computational Modeling and Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties, reactivity, and potential biological activity of molecules like this compound, thereby guiding experimental work.
Future computational studies could focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, rotational energy barriers between the phenyl rings, and the reactivity of the molecule. researchgate.netresearchgate.netnih.gov Such studies can predict the most likely sites for electrophilic or nucleophilic attack and elucidate reaction mechanisms. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a specific biological activity, QSAR models can be developed to correlate structural features with activity. nih.gov This can help in designing more potent compounds. Machine learning algorithms are increasingly being used to build robust QSAR models for toxicity prediction. nih.gov
Molecular Docking: For derivatives designed as potential inhibitors of specific enzymes or receptor ligands, molecular docking studies can predict binding modes and affinities. jbcpm.comnih.govnih.gov This in silico screening can prioritize compounds for synthesis and biological testing.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues. jbcpm.com This is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.
Expanding the Scope of Chemical Biology Applications
The biphenyl scaffold is present in many biologically active compounds. rsc.org The specific substitution pattern of this compound makes it an interesting starting point for the development of new chemical biology tools.
Potential applications in chemical biology include:
Fluorescent Probes: By incorporating fluorogenic moieties, derivatives of this compound could be developed as fluorescent probes for detecting specific ions or biomolecules. researchgate.net The biphenyl structure can provide a rigid backbone, which is often beneficial for fluorescence properties.
Bioimaging Agents: The development of novel imaging agents is crucial for understanding biological processes and for diagnostics. The functional groups on this compound allow for conjugation to targeting ligands or imaging reporters. nih.gov Nanoparticles are also widely used for fluorescent bioimaging and could potentially be functionalized with derivatives of this compound. rsc.org
Chemical Scaffolds for Fragment-Based Drug Discovery: The core structure of this compound can serve as a fragment for screening against various biological targets. Hits from such screens can then be optimized to develop more potent ligands.
Discovery and Development of New Structural Variants with Tailored Biological Interactions
A significant area of future research will be the design and synthesis of new structural variants of this compound to achieve specific biological effects. Structure-activity relationship (SAR) studies will be key to optimizing these interactions. nih.govmdpi.com
Strategies for developing new structural variants include:
Modification of Substitution Patterns: The position and nature of the substituents on the biphenyl rings can be systematically varied. For instance, moving the chloro or methanol groups to other positions, or introducing additional substituents like fluorine, can significantly impact biological activity and metabolic stability. nih.gov
Bioisosteric Replacement: The chlorine atom or the methanol group can be replaced with other functional groups of similar size and electronic properties (bioisosteres) to fine-tune the molecule's properties. For example, the chlorine atom might be replaced by a trifluoromethyl group or a cyano group.
Library Synthesis: The synthesis of a library of related compounds based on the this compound scaffold would enable high-throughput screening against a panel of biological targets to identify new lead compounds. nih.gov
The potential biological activities of such new variants are broad, given that different substituted biphenyls have shown efficacy as anti-inflammatory agents, antibacterials, and enzyme inhibitors. rsc.org
Q & A
Q. What established synthetic routes are available for (3'-Chloro-[1,1'-biphenyl]-3-yl)methanol, and how can its structural integrity be confirmed?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 3-chlorophenylboronic acid and 3-bromobenzaldehyde, followed by reduction of the aldehyde group to the alcohol (e.g., using NaBH₄ or LiAlH₄). Key steps include:
- Catalyst optimization : Pd(PPh₃)₄ or PdCl₂(dppf) in a solvent system (e.g., THF/H₂O).
- Characterization :
- NMR spectroscopy (¹H/¹³C) to confirm biphenyl linkage and substituent positions .
- HPLC-MS for purity assessment and molecular ion verification.
Reference standards for analogous biphenylmethanol derivatives (e.g., (2'-Chloro-[1,1'-biphenyl]-3-yl)methanol) are cataloged in chemical databases, supporting method validation .
Q. How can researchers optimize purification protocols to achieve high-purity this compound for pharmacological studies?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts.
- Recrystallization : Solvent systems like ethanol/water can enhance crystal purity.
- Analytical monitoring : TLC (Rf tracking) and HPLC (≥95% purity threshold) ensure consistency. Regulatory guidelines for reference standards (e.g., USP) emphasize traceability and method validation .
Advanced Research Questions
Q. What computational strategies predict the electronic properties of this compound, and how do these properties influence reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using Gaussian) to assess electron distribution. The chloro group’s electron-withdrawing effect reduces electron density at the 3'-position, directing electrophilic substitution to the 4-position on the biphenyl ring.
- Molecular docking : Predict binding affinity in biological systems (e.g., enzyme active sites). Software like AutoDock Vina can model interactions, though experimental validation (e.g., X-ray crystallography) is critical .
Q. How do steric and electronic effects of substituents impact the compound’s utility as a ligand in transition metal catalysis?
Methodological Answer:
- Steric effects : The hydroxymethyl group’s flexibility allows for diverse coordination modes (e.g., monodentate vs. bidentate binding).
- Electronic effects : The chloro group stabilizes metal centers via inductive effects, enhancing catalytic activity in cross-coupling reactions.
- Experimental validation : Synthesize analogs (e.g., replacing Cl with OMe) and compare catalytic efficiency in model reactions (e.g., Heck coupling). Structural analysis via X-ray crystallography (CCP4 suite) clarifies coordination geometry .
Q. What methodologies are recommended for assessing the compound’s toxicity and environmental persistence?
Methodological Answer:
- In vitro assays : Ames test (bacterial reverse mutation) to evaluate mutagenicity .
- Ecotoxicology : OECD 301/302 guidelines for biodegradability testing in aqueous systems.
- Computational tools : EPI Suite to estimate logP (hydrophobicity) and bioaccumulation potential. While direct toxicity data for this compound is limited, structurally related triazine derivatives show low acute toxicity (LD₅₀ >2,000 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
